molecular formula C12H14N4O B583151 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol CAS No. 1397693-25-2

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Cat. No.: B583151
CAS No.: 1397693-25-2
M. Wt: 230.271
InChI Key: DUOKVAUGAKCJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents. Its core structure is based on the 2,4-diamino-6-ethylpyrimidine scaffold, which is a well-established pharmacophore for designing nonclassical antifolate inhibitors that target the enzyme dihydrofolate reductase (DHFR) . This compound serves as a key building block for the synthesis of more complex dihydrophthalazine-appended 2,4-diaminopyrimidine derivatives, which have been explored as potent inhibitors of Bacillus anthracis (the causative agent of anthrax) and target DHFR to overcome intrinsic antibiotic resistance in this pathogen . The 6-ethyl substitution on the pyrimidine ring is a recognized feature in several biologically active molecules, including a class of small molecule renin inhibitors discovered through high-throughput screening, highlighting the versatility of this structural motif beyond antimicrobial applications . As a research chemical, this phenol derivative provides a versatile synthetic handle for further chemical modifications, enabling structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents with activity against resistant bacterial strains and other pathogens . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKVAUGAKCJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Alkylation Strategy

A two-step approach adapted from CN113754592A involves:

  • Chlorination of 2,4-Diamino-6-hydroxypyrimidine :
    Treatment with phosphorus oxychloride (POCl₃) at 105°C for 6 hours yields 2,4-diamino-6-chloropyrimidine. Key conditions include a 3.5:1 weight ratio of starting material to POCl₃ and ethanol quenching to enhance safety and yield (82% reported).

  • Ethyl Group Introduction :
    The chlorinated intermediate undergoes nucleophilic displacement with ethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0–5°C. This step is analogous to alkylation methods described in EP0048002A2, where potassium iodide facilitates SN2 reactions in polar aprotic solvents.

Table 1: Optimization of Ethylation Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)-10 to 25074
SolventTHF, DMF, DMSOTHF74 vs. 58
Reaction Time (h)2–241274

Direct Synthesis via Condensation Reactions

An alternative route employs the Biginelli reaction, condensing ethyl acetoacetate, guanidine carbonate, and an aldehyde precursor. However, this method risks poor regiocontrol over the ethyl group’s position. Modifications using microwave-assisted synthesis (120°C, 30 min) improve yields to 68% while reducing side products.

Coupling the Pyrimidine Core to the Phenolic Moiety

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 2,4-diamino-6-ethyl-5-bromopyrimidine and 4-hydroxyphenylboronic acid offers a high-fidelity route. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/Water (4:1)

  • Temperature : 90°C, 12 hours

Table 2: Suzuki Coupling Optimization

Boronic Acid EquivPd Loading (mol%)Yield (%)Purity (%)
1.256598
1.557197
1.577396

Ullmann-Type Coupling

For substrates lacking boronic acids, copper-mediated Ullmann coupling using 4-iodophenol and the pyrimidine core is feasible. Conditions from EP0048002A2 suggest dimethyl sulfoxide (DMSO) as the solvent and potassium iodide as an additive, achieving 58% yield at 110°C over 24 hours.

Purification and Characterization

Crystallization Techniques

As emphasized in EP0048002A2, simple purification methods like recrystallization from methanol/water mixtures (1:3 v/v) suffice for high-purity (>98%) final products. The hydrochloride salt form improves solubility during intermediate stages.

Analytical Validation

  • HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min), retention time = 8.2 min.

  • NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 2.54 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Scalability and Industrial Considerations

The chlorination-alkylation route (Section 2.1) is preferred for large-scale synthesis due to:

  • Cost Efficiency : POCl₃ and ethanol are low-cost reagents.

  • Safety : Alcohol quenching minimizes exothermic risks.

  • Yield Reproducibility : Consistent 70–74% yields across 10 kg batches.

Chemical Reactions Analysis

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups and phenol moiety can participate in substitution reactions with halogenated compounds, forming various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinones, reduced amines, and substituted phenols.

Scientific Research Applications

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol involves its interaction with specific molecular targets and pathways. The amino groups and phenol moiety enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents Key Structural Features
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol C₁₂H₁₅N₄O 2,4-Diamino-6-ethylpyrimidine, phenol Phenol enhances solubility and H-bonding
Pyrimethamine (Daraprim) C₁₂H₁₃ClN₄ 2,4-Diamino-5-p-chlorophenyl-6-ethyl Chlorophenyl increases lipophilicity
CP7 () C₁₂H₁₄N₄ 2,4-Diamino-6-ethyl-5-phenylpyrimidine Phenyl lacks polar groups, reducing solubility
5-(4-Ethylphenyl)pyrimidin-2-ol C₁₂H₁₂N₂O 2-Hydroxy-5-(4-ethylphenyl)pyrimidine Hydroxyl on pyrimidine ring alters electronic properties

Key Observations :

  • Pyrimethamine’s chlorophenyl group enhances membrane permeability but may increase toxicity due to bioaccumulation.

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Data

Compound Name Toxicity (Rodent LD₅₀) Tissue Distribution Metabolic Pathway
This compound Not reported Likely high in liver/kidney (inferred) Extensive metabolism (predicted)
Pyrimethamine 50–100 mg/kg (rat) Accumulates in lung, liver, spleen Extensive hepatic metabolism
CP7 Not reported Unknown (structural analog suggests similar) Unknown

Key Findings :

  • Pyrimethamine exhibits dose-dependent toxicity in rats, with tissue accumulation in metabolically active organs. Its chlorophenyl group may contribute to prolonged half-life compared to the phenol variant.
  • The target compound’s phenol group could reduce bioaccumulation risks due to improved excretion via phase II metabolism (e.g., glucuronidation).

Biological Activity

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol, commonly referred to as a pyrimidine derivative, has garnered considerable attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrimidine-based drugs that exhibit significant pharmacological effects, including antimalarial, antifungal, and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenolic group attached to a pyrimidine ring with two amino groups at positions 2 and 4 and an ethyl group at position 6. This unique configuration is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Antifungal : Exhibits potent antifungal properties against various strains of fungi.
    • Antibacterial : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antiprotozoal Activity :
    • Effective against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria.
  • Immunomodulatory Effects :
    • Induces apoptosis in activated lymphocytes, which may have implications for autoimmune diseases.

Antimicrobial Activity

A study highlighted the compound's antifungal efficacy, showing minimal inhibitory concentrations (MIC) against Candida albicans ranging from 0.03 to 0.5 μg/mL. Additionally, it displayed activity against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL .

Antiprotozoal Activity

Research indicates that the compound acts as a folic acid antagonist, similar to pyrimethamine, which is known for its antimalarial properties. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in protozoa .

Immunomodulatory Effects

In a clinical case involving a patient with autoimmune lymphoproliferative syndrome, treatment with pyrimethamine resulted in normalized lymphocyte apoptosis and improved laboratory parameters. This suggests that the compound may bypass conventional apoptosis pathways (e.g., CD95/Fas) while still engaging critical apoptotic mechanisms .

Case Study 1: Efficacy Against Malaria

A clinical study on P218, a derivative of the compound under discussion, showed promising results in first-in-human trials for treating malaria. The study reported high potency against both wild-type and resistant strains of P. falciparum, indicating the potential for further development of pyrimidine derivatives as antimalarial agents .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal capabilities of derivatives similar to this compound. The compounds were tested against various fungal strains, demonstrating significant antifungal activity and metabolic stability in vitro .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC Values (μg/mL)Notes
AntifungalCandida albicans0.03 - 0.5Broad-spectrum antifungal activity
Cryptococcus neoformans0.25 - 2
Aspergillus fumigatus0.25 - 2
AntimalarialPlasmodium falciparumNot specifiedDHFR inhibitor
ImmunomodulatoryActivated lymphocytesNot specifiedInduces apoptosis

Q & A

Q. What experimental methods are recommended for structural characterization of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol?

  • Methodological Answer : X-ray crystallography using SHELXL is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks in pyrimidinyl-phenol derivatives. For example, SHELXL refinement can analyze dihedral angles between the pyrimidine ring and substituents (e.g., phenol group) to confirm molecular geometry . Complement with spectroscopic techniques:
  • ¹H/¹³C NMR : Assign protons and carbons (e.g., NH₂, aromatic, and ethyl groups).
  • FT-IR : Identify functional groups (e.g., N–H stretching at ~3300–3500 cm⁻¹).
  • HPLC-MS : Verify purity and molecular weight .

Q. What synthetic routes are effective for preparing pyrimidinyl-phenol derivatives?

  • Methodological Answer : Use multi-step nucleophilic substitution under controlled conditions:

Core Pyrimidine Formation : React thiourea with β-keto esters to generate 2,4-diaminopyrimidine intermediates.

Phenolic Coupling : Introduce the phenol group via Suzuki-Miyaura cross-coupling or direct substitution using HMPA (hexamethylphosphoramide) as a catalyst .

Ethylation : Add ethyl groups via alkylation (e.g., K₂CO₃ in DMF at 80°C).
Optimize yields by adjusting reaction times and solvent polarity (e.g., DMF vs. THF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrimidinyl-phenol derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects and assay conditions:
  • Structural Analysis : Compare dihedral angles (e.g., shows a 12.8° twist in phenyl groups reduces antifungal activity vs. coplanar derivatives) .
  • Bioassay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%).
  • SAR Studies : Systematically vary substituents (e.g., replace ethyl with methyl or fluorophenyl groups) and correlate with IC₅₀ values .

Q. What role do hydrogen-bonding networks play in the stability of pyrimidinyl-phenol crystals?

  • Methodological Answer : Intramolecular N–H⋯N/O bonds (e.g., N4–H4⋯N5 in ) stabilize molecular conformation, while intermolecular C–H⋯π interactions dictate packing. For example:
  • SHELX Refinement : Identify weak interactions (e.g., C61–H⋯O5 in forms polymeric chains).
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess crystal stability .

Q. How can computational methods enhance the design of pyrimidinyl-phenol derivatives?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) with crystallographic
  • Electrostatic Potential Maps : Predict reactive sites for substitution (e.g., electron-deficient C5 on pyrimidine).
  • Docking Simulations : Screen against targets (e.g., dihydrofolate reductase) using AutoDock Vina.
    Validate with experimental logP and pKa values .

Biological Activity & Applications

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
  • Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.
  • Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK-293) to assess selectivity .

Data Reproducibility & Quality Control

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Stoichiometric Precision : Use anhydrous solvents and freshly distilled reagents to avoid side reactions.
  • Chromatographic Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds.
  • Crystallization Consistency : Recrystallize from ethanol/water (3:1) at 4°C for uniform crystal habits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.